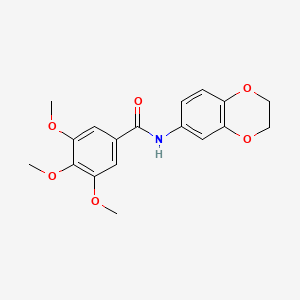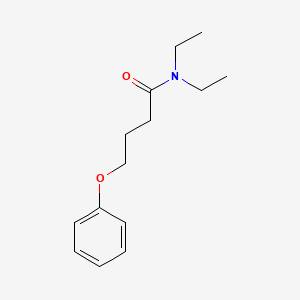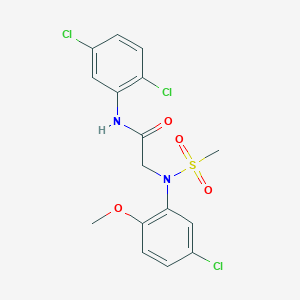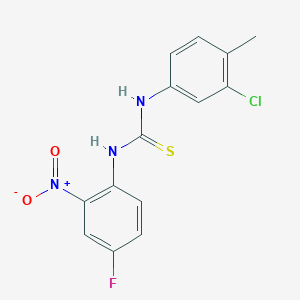
5-(3-bromo-4-fluorobenzylidene)-2-imino-1,3-thiazolidin-4-one
Beschreibung
Synthesis Analysis
The synthesis of thiazolidinone derivatives often involves the reaction of aromatic aldehydes with thiazolidinediones or thio-imidazolidinones through an aldolisation-crotonisation reaction. This method has been described for the synthesis of compounds with similar structures, where the incorporation of bromo and fluoro substituents on the benzylidene ring is achieved through strategic selection of starting materials and reaction conditions (Barros Costa et al., 1995).
Molecular Structure Analysis
The molecular structure of related thiazolidinone derivatives shows that these molecules can exhibit a variety of conformations depending on the substitution pattern on the thiazolidinone core and the nature of the substituents. For example, compounds with fluorobenzylidene groups often display coplanarity between the thiazolidinone ring and the fluorobenzylidene moiety, indicating a preference for certain spatial arrangements that could influence their chemical reactivity and biological activity (Simone et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of "5-(3-bromo-4-fluorobenzylidene)-2-imino-1,3-thiazolidin-4-one" and its derivatives is largely influenced by the functional groups present. The thiazolidinone core is reactive towards nucleophiles, and the presence of bromo and fluoro substituents can further modulate this reactivity, enabling a variety of chemical transformations. These transformations can be exploited to synthesize a wide range of structurally diverse compounds with potential biological activity (Dalmal et al., 2014).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in medicinal chemistry. These properties can be significantly influenced by the nature of the substituents on the thiazolidinone ring. Studies have shown that modifications on the benzylidene moiety, including the introduction of bromo and fluoro groups, can affect the compound's physical characteristics, potentially impacting its pharmacokinetic profile (Popov-Pergal et al., 2005).
Eigenschaften
IUPAC Name |
(5Z)-2-amino-5-[(3-bromo-4-fluorophenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2OS/c11-6-3-5(1-2-7(6)12)4-8-9(15)14-10(13)16-8/h1-4H,(H2,13,14,15)/b8-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSSMQJETQOXKZ-YWEYNIOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)N=C(S2)N)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\2/C(=O)N=C(S2)N)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-(3,4-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4541819.png)
![4-methoxy-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4541832.png)


![N-benzyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B4541859.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4541863.png)
![6-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-imino-2H-chromene-3-carboxamide](/img/structure/B4541869.png)
![ethyl 1-ethyl-6-({[4-methyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4541870.png)
![2-{[5-(5-bromo-1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4541875.png)
![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-methylpiperazine](/img/structure/B4541881.png)
![2-[(4-methoxyphenoxy)methyl]-8,9-dimethyl-7-(3-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4541886.png)
